tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1803605-07-3
VCID: VC2588431
InChI: InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)14(19)15-13(9-10-21-15)18-16(20)22-17(2,3)4/h5-10H,1-4H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)OC(C)(C)C
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol

tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate

CAS No.: 1803605-07-3

Cat. No.: VC2588431

Molecular Formula: C17H19NO4

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate - 1803605-07-3

Specification

CAS No. 1803605-07-3
Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
IUPAC Name tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate
Standard InChI InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)14(19)15-13(9-10-21-15)18-16(20)22-17(2,3)4/h5-10H,1-4H3,(H,18,20)
Standard InChI Key BLJUJOVZZUCWAP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characterization

tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate is a structurally complex organic molecule featuring multiple functional groups arranged in a specific configuration. The compound contains a furan ring substituted with both a carbamate group and a 4-methylbenzoyl moiety. The tert-butyl group serves as a protecting group for the carbamate functionality, which is a common structural feature in synthetic organic chemistry and pharmaceutical research. The molecule contains a total of 17 carbon atoms arranged across its various structural components, including the aromatic furan and benzene rings.

The compound's structural composition includes a furan core with a 4-methylbenzoyl group at the 2-position and a tert-butyloxycarbonylamino (Boc-protected amino) group at the 3-position. This specific arrangement of functional groups results in a molecule with multiple reaction sites that could potentially be exploited in various chemical transformations. The presence of both carbonyl groups and a protected amine functionality makes this compound particularly interesting as a potential intermediate in multi-step organic syntheses.

Chemical Identifiers and Representation

The compound is uniquely identified through various standardized chemical identifiers. Its IUPAC name, tert-butyl (2-(4-methylbenzoyl)furan-3-yl)carbamate, provides a systematic description of its structural components. For database tracking and regulatory purposes, the compound is assigned the CAS registry number 1803605-07-3. These identifiers ensure the unambiguous identification of this specific chemical entity in scientific literature and commercial contexts.

Further digital representation of the chemical structure is provided through the following standardized notations:

Identifier TypeValue
CAS Number1803605-07-3
MDL NumberMFCD27920293
InChI1S/C17H19NO4/c1-11-5-7-12(8-6-11)14(19)15-13(9-10-21-15)18-16(20)22-17(2,3)4/h5-10H,1-4H3,(H,18,20)
InChI KeyBLJUJOVZZUCWAP-UHFFFAOYSA-N
SMILESO=C(OC(C)(C)C)NC1=C(C(C2=CC=C(C)C=C2)=O)OC=C1

These digital representations enable computational analysis of the compound's structure and properties, facilitating its integration into chemical databases and prediction systems.

Physical and Chemical Properties

tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate possesses distinct physical and chemical properties that influence its handling, storage, and potential applications. Understanding these properties is essential for researchers working with this compound.

Basic Physical Properties

The compound appears as a powder under standard conditions, with specific physical characteristics that define its behavior in various environments. Its molecular weight of 301.34 g/mol places it in the medium molecular weight range for organic compounds, influencing its solubility and diffusion properties.

PropertyValue
Molecular FormulaC₁₇H₁₉NO₄
Molecular Weight301.34 g/mol
Physical StatePowder
Storage TemperatureRoom Temperature (RT)
Purity95%

These physical properties provide essential information for handling and working with the compound in laboratory settings. The relatively high molecular weight suggests moderate lipophilicity, which would influence its solubility profile in various solvents.

Chemical Reactivity and Functional Groups

The chemical reactivity of tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate is largely determined by its functional groups. The compound contains multiple reactive sites:

  • The furan ring system, which can participate in various electrophilic substitution reactions and Diels-Alder cycloadditions.

  • The ketone carbonyl group from the 4-methylbenzoyl moiety, which can undergo nucleophilic addition reactions.

  • The carbamate group, which contains both carbonyl and nitrogen functionalities with potential for further transformations.

  • The tert-butyl protecting group, which can be selectively cleaved under acidic conditions to reveal a free amine group.

This combination of functional groups provides multiple handles for chemical modification, making the compound potentially valuable as a synthetic intermediate or building block in more complex molecular architectures.

Analytical Characterization

Analytical characterization of tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate would typically involve multiple complementary techniques to confirm its identity and assess its purity.

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